(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-6-11(17)16-10-5-3-2-4-9(10)14-13(16)15(8)7-12(18)19/h2-6H,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRLJIVHTAKQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functional group modifications. One common method involves the reaction of o-phenylenediamine with trimethyl orthoformate to form benzimidazole, which is then further reacted with appropriate reagents to introduce the pyrimidine ring and the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrimido[1,2-a]benzimidazole compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain derivatives displayed cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Properties :
-
CNS Activity :
- Compounds in this class have been studied for their interactions with central nervous system (CNS) receptors. They exhibit high affinity for benzodiazepine receptors, indicating potential use in treating anxiety and seizure disorders. Their anxiolytic and anticonvulsant properties make them candidates for further pharmacological development .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of synthesized pyrimido[1,2-a]benzimidazole derivatives. The results showed that specific derivatives had IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for therapeutic development .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, several derivatives of the compound were tested against common pathogens. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include derivatives of pyrimido[1,2-a]benzimidazole with variations in substituents and functional groups. Below is a comparative analysis:
Key Differences and Implications
The acetic acid moiety distinguishes it from ester analogs (e.g., methyl ester in ), conferring ionizability and solubility in physiological environments.
Biological Relevance :
- Unlike telmisartan , which is optimized for angiotensin receptor binding via its biphenyl and propyl-methyl groups, the target compound’s pyrimido[1,2-a]benzimidazole core may target enzymes or receptors requiring planar aromatic recognition.
Synthetic Accessibility :
- The methyl ester derivative is likely synthesized via esterification of the parent carboxylic acid, while the target compound requires precise deprotection steps to retain the free acid group.
Research Findings
- A study on methyl ester analogs (e.g., ) highlights their utility as intermediates for further functionalization, suggesting the target compound could be a metabolite or active form in drug development pipelines.
Biological Activity
(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid, also known as Y021-7134, is a compound with the molecular formula C13H11N3O3 and a molecular weight of 257.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C13H11N3O3
- Molecular Weight : 257.25 g/mol
- CAS Number : 932233-00-6
- SMILES Notation : Cc(cc1)ccc1-n1c(SCC(N(C)c2ccccc2)=O)nc2c1N=CN(C)C=O
Biological Activity Overview
Research has indicated that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance:
- It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The compound's mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines.
- The compound's efficacy was evaluated against various cancer types, revealing promising results in inhibiting cell proliferation.
Table 1: Summary of Biological Activities
Detailed Research Findings
Recent studies have focused on the pharmacological profile of this compound. Notably:
- Antimicrobial Studies : A series of experiments were conducted to evaluate the compound's effectiveness against various pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains.
- Cellular Mechanisms : Research into the cellular mechanisms revealed that the compound affects key signaling pathways involved in apoptosis and cell cycle regulation. For example, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells.
- In Vivo Studies : Preliminary in vivo studies suggested that this compound could reduce tumor growth in animal models without significant toxicity.
Q & A
Q. What are the established synthetic routes for (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid?
The synthesis of this compound involves multi-step reactions, often starting with the construction of the pyrimido[1,2-a]benzimidazole core. A common approach includes:
- Core formation : Condensation of ethyl acetoacetate derivatives with halogenated intermediates under acidic conditions to form the pyrimido-benzimidazole scaffold .
- Functionalization : Alkylation or acylation reactions to introduce the acetic acid moiety. For example, sodium salts of the core structure can undergo alkylation with bromoacetic acid derivatives .
- Purification : Column chromatography (e.g., silica gel) or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity .
Q. Key Reaction Conditions :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Core formation | 80–100 | Ethanol/HCl | – | 60–75 |
| Alkylation | 25–40 | DMF | K₂CO₃ | 50–65 |
Q. What analytical techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and acetic acid integration .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% for biological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and hydroxyl (O–H) stretches .
Q. What safety protocols are critical during handling?
- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .
- Waste Disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during alkylation .
- Catalyst Screening : Bases like K₂CO₃ or Et₃N improve nucleophilic substitution efficiency .
- Temperature Control : Lower temperatures (25–40°C) reduce side reactions during sensitive steps like imine formation .
- In-line Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .
Q. What mechanistic insights exist for its reported biological activity?
While specific data for this compound is limited, structurally related pyrimido-benzimidazoles exhibit:
- Enzyme Inhibition : Competitive binding to kinase ATP pockets via hydrogen bonding with the acetic acid group .
- Cellular Uptake : Enhanced permeability due to lipophilic aromatic cores, measured via Caco-2 cell assays .
- Metabolic Stability : Microsomal studies (e.g., rat liver microsomes) can predict oxidative metabolism patterns .
Q. How can contradictory data in biological assays be resolved?
- Orthogonal Validation : Confirm activity using both cell-based (e.g., MTT assay) and biochemical (e.g., ELISA) methods .
- Purity Reassessment : Contaminants <2% can skew results; re-analyze batches via HPLC-MS .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 μM) to rule out off-target effects .
Q. What environmental impact studies are relevant for this compound?
- Fate Analysis : Assess hydrolysis half-life (pH 7.4 buffer) and photodegradation under UV light .
- Ecotoxicology : Use Daphnia magna or algae models to determine EC₅₀ values for aquatic toxicity .
- Bioaccumulation : LogP calculations (e.g., using ChemAxon) predict lipid solubility and potential biomagnification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
